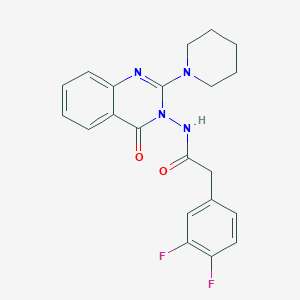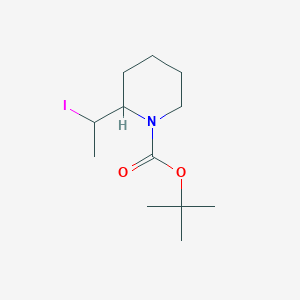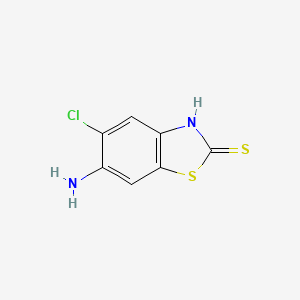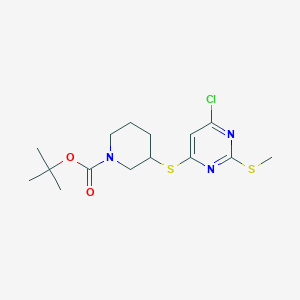![molecular formula C8H9NO2 B13956597 4-[(Aminooxy)methyl]benzaldehyde CAS No. 628704-04-1](/img/structure/B13956597.png)
4-[(Aminooxy)methyl]benzaldehyde
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-[(Aminooxy)methyl]benzaldehyde is an organic compound with the molecular formula C8H9NO2. It is characterized by the presence of an aminooxy group attached to a benzaldehyde moiety. This compound is of significant interest in various fields of scientific research due to its unique chemical properties and reactivity.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 4-[(Aminooxy)methyl]benzaldehyde typically involves the reaction of 4-formylbenzoic acid with hydroxylamine hydrochloride under basic conditions. The reaction proceeds through the formation of an oxime intermediate, which is subsequently reduced to yield the desired product .
Industrial Production Methods: While specific industrial production methods for this compound are not well-documented, the general approach involves large-scale synthesis using similar reaction conditions as in laboratory settings. Optimization of reaction parameters such as temperature, pH, and reaction time is crucial for maximizing yield and purity.
Analyse Chemischer Reaktionen
Types of Reactions: 4-[(Aminooxy)methyl]benzaldehyde undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid.
Reduction: The aldehyde group can be reduced to form the corresponding alcohol.
Substitution: The aminooxy group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are commonly used.
Substitution: Nucleophilic substitution reactions often involve reagents like alkyl halides and acyl chlorides.
Major Products:
Oxidation: 4-[(Aminooxy)methyl]benzoic acid.
Reduction: 4-[(Aminooxy)methyl]benzyl alcohol.
Substitution: Various substituted derivatives depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
4-[(Aminooxy)methyl]benzaldehyde has a wide range of applications in scientific research:
Industry: The compound is used in the production of specialty chemicals and materials with specific functional properties.
Wirkmechanismus
The primary mechanism of action of 4-[(Aminooxy)methyl]benzaldehyde involves the formation of oxime bonds through the reaction of its aminooxy group with carbonyl compounds (aldehydes and ketones). This reaction is typically catalyzed by aniline or phenylenediamine derivatives and proceeds under mild conditions . The resulting oxime bonds are stable and hydrolytically resistant, making them valuable in various applications.
Vergleich Mit ähnlichen Verbindungen
4-Methylbenzaldehyde: Similar in structure but lacks the aminooxy group.
4-[(Aminooxy)methyl]-7-hydroxycoumarin: Contains a coumarin moiety instead of a benzaldehyde group.
4-[(Aminooxy)methyl]-6-chloro-7-hydroxycoumarin: Similar to the previous compound but with a chlorine substituent.
Uniqueness: 4-[(Aminooxy)methyl]benzaldehyde is unique due to the presence of both an aminooxy group and an aldehyde group, which allows it to participate in a wide range of chemical reactions and makes it highly versatile in scientific research and industrial applications.
Eigenschaften
CAS-Nummer |
628704-04-1 |
|---|---|
Molekularformel |
C8H9NO2 |
Molekulargewicht |
151.16 g/mol |
IUPAC-Name |
4-(aminooxymethyl)benzaldehyde |
InChI |
InChI=1S/C8H9NO2/c9-11-6-8-3-1-7(5-10)2-4-8/h1-5H,6,9H2 |
InChI-Schlüssel |
YJVBJFNYFNFYDD-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC(=CC=C1CON)C=O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





![1H-Pyrimido[1,2-a]quinoline-2-carboxylic acid, 1-oxo-, propyl ester](/img/structure/B13956534.png)



![2-Cyclopropyltricyclo[3.3.1.1~3,7~]decane](/img/structure/B13956570.png)



![3-{[(Bicyclo[2.2.1]hept-5-en-2-yl)oxy]methyl}-3-ethyloxetane](/img/structure/B13956582.png)


